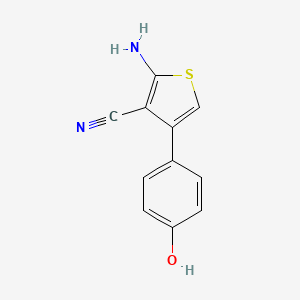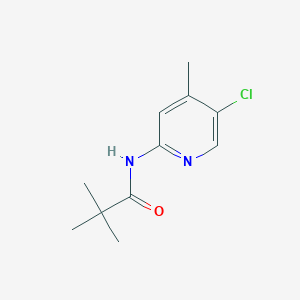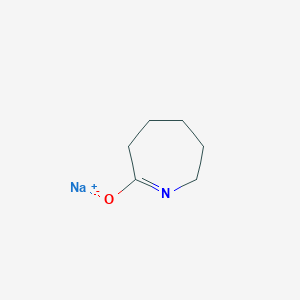
sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate is a chemical compound with a unique seven-membered heterocyclic structure. This compound is part of the azepine family, which is known for its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol, which leads to the formation of azepine derivatives through intramolecular recyclization in the presence of potassium carbonate . This method yields the desired compound in high purity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce more saturated azepine derivatives .
Scientific Research Applications
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s reactivity allows it to participate in enzyme inhibition and receptor modulation, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure but different substituents.
Benzodiazepines: Contain a fused benzene ring and exhibit different pharmacological properties.
Oxazepines: Contain an oxygen atom in the ring, leading to different reactivity and applications.
Uniqueness
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate is unique due to its specific ring structure and the presence of a sodium ion. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H10NNaO |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate |
InChI |
InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8);/q;+1/p-1 |
InChI Key |
MOMGDEWWZBKDDR-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=NCC1)[O-].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
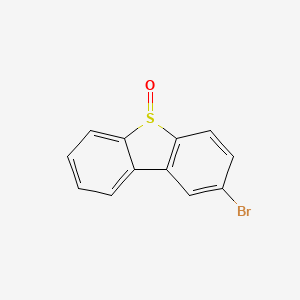
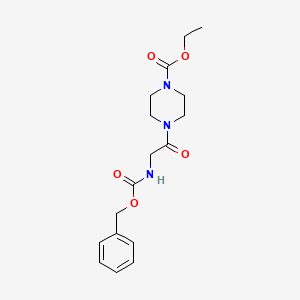
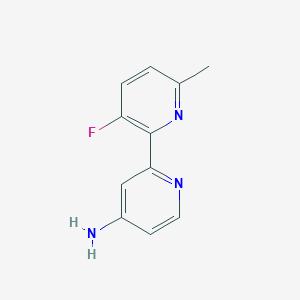
![Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one](/img/structure/B8449085.png)

![2,3-Dichloro-n-[(dimethylamino)methylene]benzamide](/img/structure/B8449109.png)
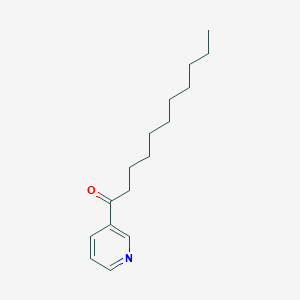
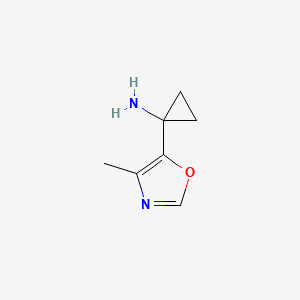
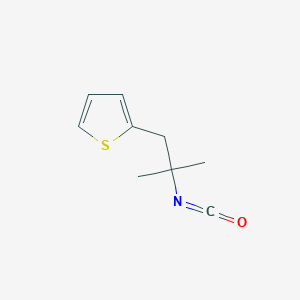
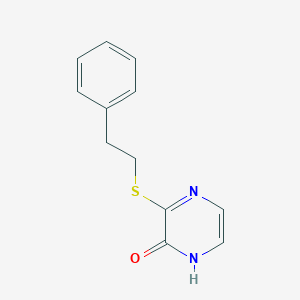
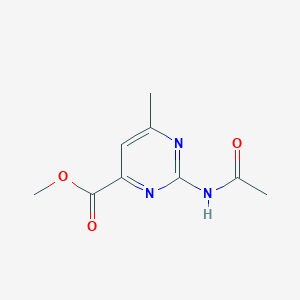
![(1S,5R)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B8449128.png)
